molecular formula C17H20N4O4 B13493730 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione

Cat. No.: B13493730
M. Wt: 344.4 g/mol
InChI Key: FBNSUTPESMIRHT-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry and drug development. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione with various reagents under specific conditions. For instance, the reaction can be carried out in DMSO (dimethyl sulfoxide) at elevated temperatures (e.g., 120°C) with the addition of DIEA (N,N-diisopropylethylamine) as a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination can yield various amine derivatives, while oxidation can produce corresponding oxidized forms .

Scientific Research Applications

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-18-7-8-20(2)10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)19-15(13)23/h3-4,9,13,18H,5-8H2,1-2H3,(H,19,22,23)

InChI Key

FBNSUTPESMIRHT-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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